molecular formula C28H19IN4O B12461702 2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide

2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide

Cat. No.: B12461702
M. Wt: 554.4 g/mol
InChI Key: NLYAJEILKQIEJJ-UHFFFAOYSA-N
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Description

2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methylphenyl group, and a triazatetracyclic core

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Properties

Molecular Formula

C28H19IN4O

Molecular Weight

554.4 g/mol

IUPAC Name

2-iodo-N-[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]benzamide

InChI

InChI=1S/C28H19IN4O/c1-17-10-12-18(13-11-17)26-20-6-2-3-7-21(20)27-31-24-16-19(14-15-25(24)33(27)32-26)30-28(34)22-8-4-5-9-23(22)29/h2-16H,1H3,(H,30,34)

InChI Key

NLYAJEILKQIEJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5I)N=C3C6=CC=CC=C62

Origin of Product

United States

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